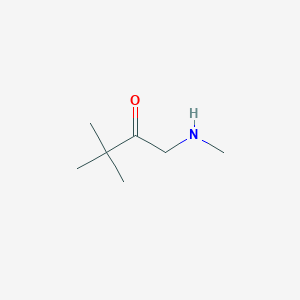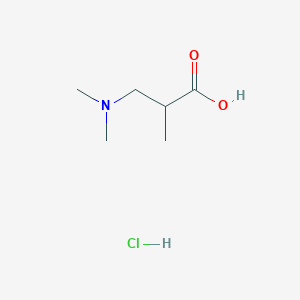![molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5](/img/structure/B3151249.png)
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in binding to active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid can be compared with other similar compounds such as:
1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid: This compound lacks the hydroxy group, which can affect its reactivity and applications.
N-Cbz-Azetidine-3-carboxylic acid: Another similar compound used in peptide synthesis and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of the azetidine ring and the benzyloxycarbonyl group, which provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHDWSCWXHUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3151191.png)











